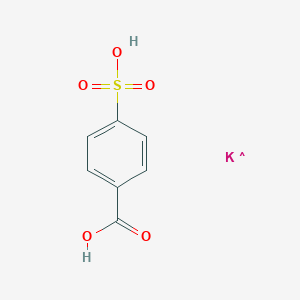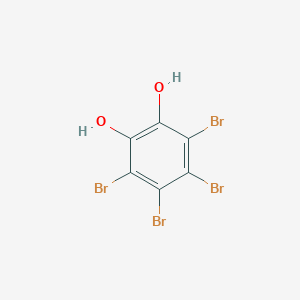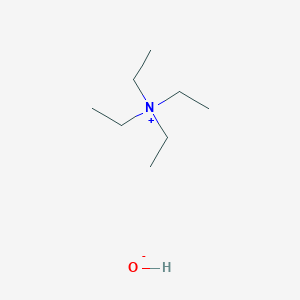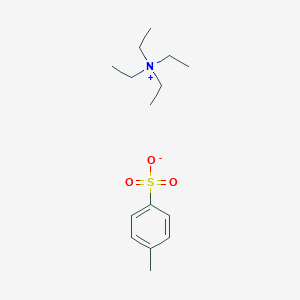
Tributylphosphine
Overview
Description
Tributylphosphine, often abbreviated as P Bu 3, is a tertiary phosphine . It is an oily liquid at room temperature, with a nauseating odor . It acts as a weak base in organic solvents and is an important catalyst for acylation reactions .
Synthesis Analysis
Tributylphosphine is prepared industrially by the hydrophosphination of phosphine with 1-butene . The addition proceeds by a free radical mechanism, and so the Markovnikov rule is not followed .
Molecular Structure Analysis
The molecular formula of Tributylphosphine is C12H27P . The molecular weight is 202.32 .
Chemical Reactions Analysis
Tributylphosphine reacts with oxygen to give a phosphine oxide . Because this reaction is so fast, the compound is usually handled under an inert atmosphere . It is also easily alkylated . For example, benzyl chloride gives a phosphonium salt .
Physical And Chemical Properties Analysis
Tributylphosphine is a colorless to yellowish liquid with a strong garlic-like odor . It is insoluble in water . It has a boiling point of 150°C at 50 mmHg and a density of 0.81 g/mL at 25°C .
Scientific Research Applications
Tributylphosphine: A Comprehensive Analysis of Scientific Research Applications
Catalysis in Organic Synthesis: Tributylphosphine has been shown to act like a metal catalyst, capable of breaking carbon-fluorine bonds on organic molecules and replacing them with hydrogen or an amine. This is a significant finding as it allows for the catalysis of reactions without the need for metal, which can be advantageous in terms of cost, toxicity, and environmental impact .
Nanotechnology and Material Science: A small quantity of tributylphosphine can improve the surface state of fresh and oxidized lead selenide (PbSe) nanocrystals. This enhancement is evident from the increased photoluminescence intensity, indicating a potential application in the development of optoelectronic devices .
Inorganic Chemistry: Tributylphosphine forms complexes with zinc(II) chloride and tributylphosphine chalcogenides, which have been studied using density functional theory. Insights into the bonding and structure of these complexes are crucial for understanding their potential uses in various inorganic chemistry applications .
Mechanism of Action
Target of Action
Tributylphosphine, also known as Tri-n-butylphosphine, is an organophosphorus compound . It is a tertiary phosphine and is primarily used as a catalyst modifier in the cobalt-catalyzed hydroformylation of alkenes . The primary targets of Tributylphosphine are therefore alkenes, where it aids in the conversion of these compounds to aldehydes .
Mode of Action
Tributylphosphine interacts with its targets (alkenes) through a process known as hydroformylation . It reacts slowly with atmospheric oxygen, and rapidly with other oxidizing agents, to give the corresponding phosphine oxide . This reaction is so fast that the compound is usually handled under an inert atmosphere . The phosphine is also easily alkylated .
Biochemical Pathways
Tributylphosphine is involved in the hydroformylation of alkenes . This process involves the addition of a formyl group (CHO) and a hydrogen atom to a carbon-carbon double bond . Tributylphosphine acts as a catalyst modifier in this process, increasing the ratio of straight-chain aldehydes to branched-chain aldehydes in the product mixture .
Pharmacokinetics
It is known that the compound is an oily liquid at room temperature, with a nauseating odor . It has a density of 0.82 g/ml . Its solubility in water is negligible, but it is soluble in organic solvents such as heptane .
Result of Action
The primary result of Tributylphosphine’s action is the conversion of alkenes to aldehydes through hydroformylation . This process is important in the industrial production of aldehydes, which are key intermediates in the production of various chemicals .
Action Environment
The action of Tributylphosphine is influenced by environmental factors such as the presence of oxygen and other oxidizing agents . The compound reacts rapidly with these agents to form phosphine oxide . Therefore, it is usually handled under an inert atmosphere to prevent this reaction . The temperature and pressure of the environment can also affect the rate of the hydroformylation reaction .
Safety and Hazards
properties
IUPAC Name |
tributylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQOTMZNTHZOKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27P | |
| Record name | TRIBUTYLPHOSPHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19169 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046998 | |
| Record name | Tributylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tributylphosphine is a colorless to yellowish liquid with a strong garlic-like odor. It is insoluble in water. It is liable to heat and ignite spontaneously in air. If involved in a fire phosphine gas, a highly flammable and toxic gas, will evolve. It is irritating to mucous membranes., Liquid, Colorless to yellowish liquid with a strong odor like garlic; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | TRIBUTYLPHOSPHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19169 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphine, tributyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18147 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tributylphosphine | |
CAS RN |
998-40-3 | |
| Record name | TRIBUTYLPHOSPHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19169 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tributylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=998-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri-n-butylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributylphosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine, tributyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRI-N-BUTYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O52FJR7WN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tributylphosphine?
A: Tributylphosphine has the molecular formula C12H27P and a molecular weight of 202.36 g/mol. [, , ]
Q2: What spectroscopic data is available for tributylphosphine?
A: Researchers have characterized TBP using various spectroscopic techniques, including 1H NMR, 31P NMR, 77Se NMR (for complexes with selenium-containing ligands), and IR spectroscopy. [, , , ]
Q3: What is the typical solubility profile of TBP?
A: TBP is soluble in common organic solvents such as chloroform, benzene, toluene, ethyl ether, and tetrahydrofuran (THF). It shows moderate solubility in ethanol, 2-propanol, and water. []
Q4: How stable is tributylphosphine under ambient conditions?
A: TBP is relatively unstable at room temperature and decomposes over several days to form a viscous syrup unless refrigerated. []
Q5: How does the stability of TBP change at elevated temperatures?
A: TBP decomposes to copper(I) iodide and tributylphosphine at temperatures between 200-210 °C under reduced pressure (0.01 mmHg). []
Q6: What type of reactions is TBP known to catalyze?
A6: TBP acts as a catalyst in various reactions, including:
- Michael additions: TBP facilitates the addition of nitroalkanes to methyl acrylate, yielding valuable intermediates for synthesizing jasmonoids and terpenoids. [, ]
- Ring-opening reactions: TBP promotes the ring-opening of aziridines in the presence of nucleophiles, leading to the formation of anti-bifunctional products. []
- Acylation reactions: TBP catalyzes the acylation of alcohols with active esters, proving useful in end-capping reactions of pseudorotaxanes containing ammonium groups and crown ethers. []
- Cross Rauhut-Currier reactions: TBP facilitates the cross-coupling of chalcones and acrylates, offering an atom-economical approach to constructing C-C bonds. []
Q7: How does TBP promote the Michael addition of nitroalkanes to methyl acrylate?
A: TBP acts as a nucleophilic catalyst, initially attacking the β-position of methyl acrylate. This generates a reactive intermediate that subsequently reacts with the nitroalkane to yield the desired Michael adduct. [, ]
Q8: Can you provide an example where TBP is used in a multi-step synthesis?
A: TBP plays a crucial role in the synthesis of γ-jasmolactone. It first catalyzes the Michael addition of nitroethane to methyl acrylate. The resulting nitroketone undergoes a Nef reaction to afford a 1,4-diketone, which is then transformed into γ-jasmolactone through a series of steps. []
Q9: How does TBP facilitate the ring-opening of aziridines?
A: TBP acts as a nucleophile, attacking the carbon atom of the aziridine ring. This nucleophilic attack initiates the ring-opening process, which proceeds smoothly to provide anti-bifunctional products in good to excellent yields. []
Q10: What is the role of TBP in organometallic chemistry?
A: TBP acts as a stabilizing and solubilizing ligand for organocopper reagents, enhancing their reactivity in conjugate addition reactions. [, , ]
Q11: Can you give specific examples of organometallic reagents containing TBP?
A11: Several organometallic reagents utilize TBP as a ligand, including:
- Copper(I) iodide–tributylphosphine []
- Lithium diethylcuprate–tributylphosphine []
- Lithium divinylcuprate–tributylphosphine []
- Phenylethynylcopper(I)–tris(tributylphosphine) []
Q12: How does the presence of TBP influence the reactivity of organocopper reagents?
A: TBP enhances the solubility and stability of organocopper reagents, making them easier to handle and improving their reactivity in conjugate addition reactions. [, , ]
Q13: Are there any applications of TBP in material science?
A: Yes, TBP plays a crucial role in the organometallic synthesis of titanium dioxide (TiO2) nanoparticles. It acts as a stabilizing ligand, preventing the uncontrolled precipitation of amorphous TiO2 and promoting the formation of distinct, internally crystalline TiO2 nanoparticles. [, ]
Q14: Does the structure of TBP influence its catalytic activity?
A14: While limited information is available on specific SAR studies for TBP-catalyzed reactions, the steric bulk of the butyl groups likely influences its reactivity and selectivity. Further research on TBP analogs with varying steric and electronic properties could provide valuable insights into the impact of structural modifications on its activity.
Q15: What are the proposed mechanisms for TBP-catalyzed reactions?
A15: The mechanisms vary depending on the specific reaction. For instance:
- Michael additions: TBP is proposed to act as a nucleophilic catalyst, forming a reactive phosphonium enolate intermediate that facilitates the addition reaction. [, ]
- Ring-opening of aziridines: TBP acts as a nucleophile, directly attacking the aziridine ring to initiate the ring-opening process. []
Q16: What analytical methods are used to characterize and quantify TBP?
A16: Common techniques include:
- NMR spectroscopy: 1H NMR, 31P NMR, and 77Se NMR are valuable tools for structural characterization and studying ligand exchange reactions. []
- Gas Chromatography (GC): GC is employed to quantify reaction products and assess the thermal stability of TBP-containing reagents. []
- X-ray diffraction: This technique helps determine the crystal structure of TBP adducts and complexes. [, ]
Q17: What safety precautions should be taken when handling tributylphosphine?
A17: TBP should be handled with care as it is:
- Flammable: TBP is highly flammable and should be kept away from heat and open flames. []
- Irritant: It can cause skin and eye irritation and respiratory tract irritation upon inhalation. []
- Toxic: While detailed toxicity data is unavailable, it's essential to handle TBP in a well-ventilated area using appropriate personal protective equipment. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147473.png)








